methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate is a synthetic coumarin-thiophene hybrid compound. Its structure integrates a chromene (coumarin) core substituted with a methoxy group at position 8, an imino-linked 4-ethylphenyl group at position 2, and a thiophene-2-carboxylate moiety connected via a carbonyl-amino bridge.
Properties
IUPAC Name |
methyl 3-[[2-(4-ethylphenyl)imino-8-methoxychromene-3-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-4-15-8-10-17(11-9-15)26-24-18(14-16-6-5-7-20(30-2)21(16)32-24)23(28)27-19-12-13-33-22(19)25(29)31-3/h5-14H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFTMNPOSLCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate, with CAS number 1327172-02-0, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₂N₂O₅S |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 1327172-02-0 |
The compound features a thiophene ring and a coumarin moiety, which are known for their diverse biological activities. The presence of the imino group and methoxy substituents further enhances its potential interactions with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various coumarin derivatives, including this compound. In particular, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Cell Lines Tested :
- B16-F10 (mouse melanoma)
- HT29 (human colorectal carcinoma)
- Hep G2 (human liver carcinoma)
Table 1 summarizes the cytotoxic effects observed in related studies:
| Compound ID | Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|---|
| 1 | B16-F10 | 5.5 | 85 |
| 4 | HT29 | 6.9 | 58 |
| 10 | Hep G2 | 0.6 | 41 |
The compound demonstrated varying levels of cytotoxicity across different cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its effects may involve several pathways:
- Induction of Apoptosis : Similar compounds have shown to induce apoptosis through mitochondrial pathways, leading to cell death.
- Cell Cycle Arrest : Studies indicate that these compounds can cause G0/G1 phase arrest in cancer cells, preventing proliferation.
Case Studies
A notable study published in PMC8476055 investigated a series of coumarin derivatives, including those structurally related to this compound. The findings highlighted:
- Cytotoxic Effects : A derivative exhibited an IC₅₀ value of approximately 0.6 µM against Hep G2 cells.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound caused significant alterations in cell cycle distribution, with increased populations in the G0/G1 phase.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s chromene core and imino substitution pattern are critical for its activity. Below is a comparison with structurally related coumarin derivatives:
*Calculated based on structural formula.
Key Observations :
- Thiophene vs. Pyrazolo-pyrimidine : The thiophene-2-carboxylate in the target compound may confer distinct electronic properties compared to the pyrazolo-pyrimidine-thiophene hybrid in Example 62, affecting binding to ATP pockets in kinases .
Coumarin Derivatives
Coumarins are renowned for their anticoagulant, anticancer, and anti-inflammatory properties. The 8-methoxy substitution in the target compound aligns with derivatives showing enhanced metabolic stability compared to unsubstituted coumarins . However, the imino group’s role remains understudied; analogous compounds (e.g., compound 15) lack detailed bioactivity data beyond synthesis .
Thiophene-Containing Analogues
Thiophene-carboxylate moieties, as seen in the target compound and Example 62, are associated with kinase inhibition (e.g., VEGF-R2, EGFR). Example 62 demonstrated potent anticancer activity (IC₅₀ ~50 nM), suggesting that the target compound’s thiophene group may similarly contribute to target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
